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molecular formula C23H25NO2 B8348057 Ethyl 1-benzyl-4-(2-ethynylphenyl)piperidine-4-carboxylate

Ethyl 1-benzyl-4-(2-ethynylphenyl)piperidine-4-carboxylate

Cat. No. B8348057
M. Wt: 347.4 g/mol
InChI Key: DZTLZIJBGKWPAU-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

To a solution of ethyl-1-benzyl-4-(2-(2-(triethylsilyl)ethynyl)phenyl)-piperidine-4-carboxylate (0.50 g, 1.1 mmol) and MeOH (10 mL), was added potassium t-butoxide (0.15 g, 1.3 mmol). The reaction mixture was heated at 40° C. for 15 hours. The reaction mixture was then concentrated in vacuo and loaded on a silica gel column and purified by Isco HPLC (0-50% EtOAc/hexane) to give the title compound as a viscous light yellow oil (0.22 g). MS m/e=348 (M+H)+.
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:25]#[C:26][Si](CC)(CC)CC)[CH2:11][CH2:10][N:9]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:8][CH2:7]1)=[O:5])[CH3:2].CC(C)([O-])C.[K+]>CO>[CH2:12]([N:9]1[CH2:8][CH2:7][C:6]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:25]#[CH:26])([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:11][CH2:10]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCN(CC1)CC1=CC=CC=C1)C1=C(C=CC=C1)C#C[Si](CC)(CC)CC
Name
Quantity
0.15 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by Isco HPLC (0-50% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C(=O)OCC)C1=C(C=CC=C1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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